molecular formula C16H16BrClN2O2S B4079851 N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide

Cat. No.: B4079851
M. Wt: 415.7 g/mol
InChI Key: KEVLKOAKQZGWKY-UHFFFAOYSA-N
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Description

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonyl compounds This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a chloro group, and an isopropyl group attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonyl chloride intermediate.

    Coupling with 4-chlorobenzenecarboximidamide: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzenecarboximidamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s lipophilic character, expressed by its clogP value, suggests that it can easily penetrate cell membranes and exert its effects on intracellular targets . The exact molecular pathways involved may include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-4-chloro-N'-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2S/c1-11(2)19-16(12-3-7-14(18)8-4-12)20-23(21,22)15-9-5-13(17)6-10-15/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVLKOAKQZGWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide

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